N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-2-3-10(5-13-8)14-6-11-4-9(12)7-15-11/h2-5,7,14H,6H2,1H3 |
InChI Key |
FRVHZEYTTAXKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One of the most common and efficient methods to prepare N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is through reductive amination of 4-bromothiophene-2-carbaldehyde with 6-methylpyridin-3-amine.
- Step 1: Synthesis of 4-bromothiophene-2-carbaldehyde, typically by bromination of thiophene derivatives followed by formylation reactions.
- Step 2: Condensation of 4-bromothiophene-2-carbaldehyde with 6-methylpyridin-3-amine under mild acidic conditions to form an imine intermediate.
- Step 3: Reduction of the imine intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the desired secondary amine.
This method is favored due to its simplicity, mild conditions, and generally good yields (typically 70-90%) with high purity. The reaction is often carried out in solvents like ethanol or dimethylformamide with temperature control between room temperature and 60°C to optimize conversion and minimize side reactions.
Suzuki Cross-Coupling Followed by Amination
Another synthetic route involves Suzuki-Miyaura cross-coupling to assemble the bromothiophene and pyridine fragments, followed by functional group transformations:
- Step 1: Preparation of a boronic acid derivative of 6-methylpyridin-3-amine or its protected form.
- Step 2: Palladium-catalyzed Suzuki cross-coupling of 4-bromothiophene-2-ylmethyl halide with the boronic acid derivative under inert atmosphere (argon) using Pd(PPh3)4 as catalyst and K3PO4 as base in solvents like 1,4-dioxane or ethanol-water mixtures.
- Step 3: Deprotection and/or further functional group modifications to yield the target amine.
Condensation and Schiff Base Hydrolysis
In some studies, condensation of 6-methylpyridin-3-amine with 4-bromothiophene-2-carbaldehyde yields a Schiff base (imine), which can be isolated or further hydrolyzed under catalytic conditions to form the amine derivative. Density Functional Theory (DFT) studies have supported the mechanistic understanding of these transformations, especially under transition metal-catalyzed hydrolysis conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Dimethylformamide, 1,4-Dioxane | Solvent choice affects solubility and reaction rate |
| Temperature | 25–90 °C | Mild heating improves yield, avoids decomposition |
| Catalyst | Pd(PPh3)4 (5 mol%) for Suzuki coupling | Essential for cross-coupling efficiency |
| Base | Potassium phosphate (K3PO4) | Facilitates palladium catalyst turnover |
| Reducing Agent | Sodium borohydride, catalytic hydrogenation | For reductive amination step |
| Reaction Time | 0.5–18 hours | Depends on step and scale |
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity by identifying characteristic proton and carbon environments.
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): Detects functional groups and confirms the presence of amine and thiophene moieties.
- Elemental Analysis: Assesses the compound’s elemental composition to ensure correct stoichiometry.
- The reductive amination method yields high purity this compound efficiently, suitable for medicinal chemistry applications.
- Suzuki cross-coupling offers a versatile platform for analog synthesis but may require careful optimization of catalyst and base to prevent dehalogenation or side reactions.
- DFT studies have elucidated the electronic properties of intermediates, supporting mechanistic pathways and guiding synthetic improvements.
- The compound’s unique combination of brominated thiophene and methylpyridin-3-amine imparts favorable properties for biological activity screening, as indicated by its inclusion in various pharmacological patent applications.
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + amine condensation + reduction | 70–90% | Mild conditions, high yield | Requires careful control to avoid over-reduction |
| Suzuki Cross-Coupling | Cross-coupling of boronic acid + halide | 50–75% | Structural diversity, modular | Sensitive to catalyst/base, longer reaction times |
| Schiff Base Formation + Hydrolysis | Condensation followed by hydrolysis | Moderate | Mechanistic insights via DFT | May require additional purification |
The preparation of this compound is well-established through reductive amination and Suzuki cross-coupling methodologies. Each method offers distinct advantages depending on the desired scale, purity, and structural modifications. Advances in catalytic systems and computational chemistry have enhanced understanding and optimization of these synthetic routes, supporting the compound’s ongoing exploration in medicinal and material sciences.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Electron-withdrawing groups : The bromine in the target compound and ’s analog contrasts with chlorine in , altering the pyridine ring’s electron density. Bromine’s larger atomic radius may enhance steric hindrance and polarizability.
- Hydrogen-bonding capacity : The unsubstituted amine in 6-methylpyridin-3-amine facilitates intermolecular N–H···N hydrogen bonds, stabilizing its crystal structure . In contrast, the bulky bromothiophene group in the target compound likely disrupts such interactions, favoring van der Waals forces or π-π stacking.
Physicochemical Properties
| Property | This compound | 6-Methylpyridin-3-amine | N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine |
|---|---|---|---|
| Solubility | Likely low (lipophilic bromothiophene) | Moderate (polar amine) | Moderate (chlorine and methylamine balance) |
| Crystal Packing | Predominantly van der Waals/π-π interactions | N–H···N hydrogen bonds | Reduced hydrogen bonding due to N-methylation |
| Thermal Stability | Uncertain (steric bulk may lower melting point) | High (hydrogen-bonded) | Moderate (weaker intermolecular forces) |
Notes:
- The bromothiophene group in the target compound increases molecular weight by ~175 g/mol compared to 6-methylpyridin-3-amine, significantly impacting solubility and diffusion properties .
- Methylation of the amine (as in ) reduces hydrogen-bonding capacity, while bromothiophene substitution introduces steric effects that may hinder crystallization .
Biological Activity
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrNS
- Molecular Weight : 283.19 g/mol
- CAS Number : 1532893-17-6
The presence of the bromine atom in the thiophene ring contributes to the compound's reactivity and biological interactions, influencing its binding affinity to various biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .
- Anticancer Effects : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer pathways, highlighting its potential as an anticancer agent .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may interact with key enzymes, altering their activity and affecting cellular processes related to disease progression.
- Receptor Modulation : Its structural features allow for potential interactions with various receptors, influencing signaling pathways critical in disease states.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally similar to this compound:
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 3-Amino-5-bromo-6-methylpyridin-2-ol | Hydroxyl group | Antimicrobial | Hydroxyl group enhances solubility |
| 5-Bromo-N-(pyrazin-2-yl)thiophene | Pyrazine moiety | Anticancer | Pyrazine enhances electron delocalization |
| N-(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amines | Different pyridine substitution pattern | Diverse activities | Substitution pattern affects reactivity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining the therapeutic potential of these compounds.
Synthesis and Applications
The synthesis of this compound typically involves several key steps that leverage its unique chemical properties for medicinal applications. Its potential applications include:
- Drug Development : Targeting diseases such as cancer and inflammatory disorders.
- Material Science : Utilization in organic electronics due to its electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
